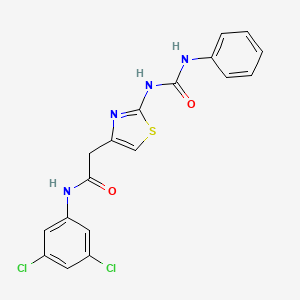

N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S/c19-11-6-12(20)8-14(7-11)21-16(25)9-15-10-27-18(23-15)24-17(26)22-13-4-2-1-3-5-13/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRZIUJUZCRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring linked to an acetamide moiety and a dichlorophenyl group. This specific structure is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. In particular, the compound this compound was evaluated for its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- Melanoma

- Pancreatic cancer

- Chronic myeloid leukemia (CML)

The compound demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. Mechanistic studies revealed that it induces cell death through apoptosis and autophagy pathways, showcasing its potential as a therapeutic agent in cancer treatment .

Antifungal Activity

The compound's thiazole component suggests possible antifungal properties. A related study on thiazole derivatives indicated that compounds with similar structures showed activity against Candida albicans and Candida parapsilosis. The presence of electronegative substituents like chlorine was found to enhance antifungal activity significantly .

Study 1: Anticancer Efficacy

In a preclinical study using an A375 xenograft model in mice, the compound exhibited a significant reduction in tumor growth. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a promising candidate for further development in cancer therapy .

Study 2: Antifungal Screening

A series of thiazole derivatives were synthesized and tested for antifungal activity. The results indicated that compounds with strong electronegative substituents showed enhanced efficacy against fungal pathogens. For example, one derivative displayed an MIC (Minimum Inhibitory Concentration) comparable to standard antifungal agents like ketoconazole .

Research Findings Summary

| Biological Activity | Target Organisms/Cell Lines | Observed Effects | Mechanism |

|---|---|---|---|

| Anticancer | Melanoma, Pancreatic cancer, CML | Induction of apoptosis and autophagy | Cell death via multiple pathways |

| Antifungal | Candida albicans, C. parapsilosis | Significant antifungal activity | Interaction with enzyme targets |

Comparison with Similar Compounds

Table 1: Comparison with Ethyl Ester Derivatives

*Estimated based on structural analysis.

Acetamide Derivatives with Alternate Aromatic Systems ()

- N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide replaces the thiazol-ureido group with a naphthyl ring. This substitution eliminates hydrogen-bonding capacity but enhances aromatic surface area, which could improve stacking interactions in hydrophobic environments .

Thiazol-Acetamide Derivatives with Methoxy Substituents ()

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (C₂₂H₂₄N₂O₅S₂, MW 460.6 g/mol) features methoxy groups and a benzylthio substituent on the thiazol ring.

Key Structural and Functional Differences

Halogenation vs. Methoxylation :

- The 3,5-dichlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to methoxy-substituted analogs (e.g., ), which are electron-donating and more polar .

Ureido Linkage vs. Thioether/Simple Acetamide :

- The phenylureido group in the target compound enables hydrogen bonding, a critical feature absent in thioether-linked () or naphthyl-substituted () analogs .

Piperazine-Ester vs.

Implications of Structural Variations

- Synthetic Efficiency : High yields (>87%) for piperazine-ester analogs () suggest robust synthetic routes, which could be adapted for the target compound .

- Biological Activity : While activity data are unavailable in the provided evidence, the dichlorophenyl-thiazol-ureido architecture is associated with kinase inhibition and antimicrobial activity in related compounds .

- Physicochemical Properties : The target compound’s balance of lipophilicity (from Cl) and polarity (from ureido/thiazol) may optimize pharmacokinetic profiles compared to bulkier or less-polar analogs.

Q & A

Q. How can researchers optimize the synthesis of N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide using Design of Experiments (DoE) methodologies?

- Methodological Answer : Statistical DoE reduces experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, fractional factorial designs can prioritize critical factors, while response surface methodology (RSM) refines reaction yields. This approach minimizes resource expenditure and maximizes reproducibility . Computational pre-screening via quantum chemical calculations (e.g., transition state analysis) can further narrow experimental conditions, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole and dichlorophenyl groups via H and C NMR, with attention to coupling patterns and deshielded protons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass matching CHClNOS).

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at λ~270 nm (characteristic of thiazole absorption).

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects, if single crystals are obtainable .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, given potential toxicity of dichlorophenyl and thiazole moieties .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents due to possible exothermic decomposition .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the development of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., urea-thiazole cyclization) and predict activation barriers. Tools like Gaussian or ORCA can identify thermodynamically favorable intermediates .

- Machine Learning (ML) : Train models on existing datasets (e.g., substituent effects on IC values) to prioritize synthetic targets. ICReDD’s feedback loop integrates experimental data to refine computational predictions iteratively .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers. Replicate experiments across independent labs to distinguish biological variability from methodological artifacts .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thiazole-urea hybrids) to identify trends in structure-activity relationships (SAR) .

Q. What interdisciplinary strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets.

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., kinase binding pockets) to predict binding modes and off-target effects.

- Transcriptomics : Pair RNA-seq with dose-response assays to map downstream signaling pathways affected by the compound .

Data Contradiction Analysis Framework

| Contradiction Type | Resolution Strategy | Reference |

|---|---|---|

| Synthetic yield variability | DoE to isolate humidity-sensitive steps; use inert atmosphere (N/Ar) for moisture-sensitive reactions | |

| Biological assay disparities | Standardize protocols (e.g., CLIA guidelines) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) | |

| Computational vs. experimental reactivity | Calibrate DFT functionals (e.g., B3LYP-D3 vs. M06-2X) against experimental kinetic data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.